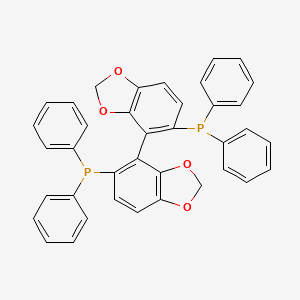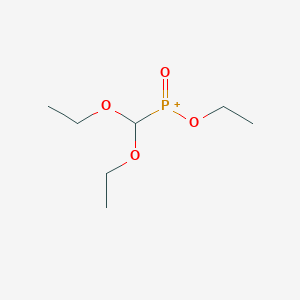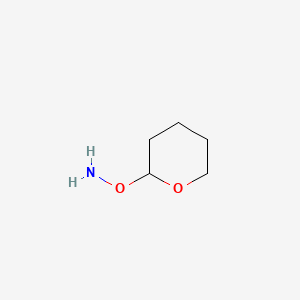
O-(テトラヒドロ-2H-ピラン-2-イル)ヒドロキシルアミン
概要
説明
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) is an O-substituted hydroxylamine . It has been reported to improve the process of detecting single strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis .
Synthesis Analysis
OTX may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides . It can also be synthesized from 3,4-Dihydro-2H-pyran .Molecular Structure Analysis
The molecular formula of OTX is C5H11NO2 and its molecular weight is 117.15 . The InChI key is NLXXVSKHVGDQAT-UHFFFAOYSA-N .Chemical Reactions Analysis
OTX has been used as an oxidation reagent in the synthesis of a marine alkaloid . This alkaloid shows significant inhibitory activity against mycothiol S-conjugate amidase .Physical and Chemical Properties Analysis
OTX is a low melting solid with a melting point of 34-37 °C (lit.) and a boiling point of 81 °C/20 mmHg (lit.) . It has a density of 1.1274 (rough estimate) and a refractive index of 1.4206 (estimate) . The flash point is 82 °C (180 °F) .科学的研究の応用
ヒストン脱アセチル化酵素阻害剤の合成
この化合物は、潜在的なヒストン脱アセチル化酵素(HDAC)阻害剤の合成に使用されています 。HDAC阻害剤は、ヒストン脱アセチル化酵素の機能を阻害する化合物群であり、癌の進行やその他の疾患に関与する可能性があります。
DNA損傷検出
O-(テトラヒドロ-2H-ピラン-2-イル)ヒドロキシルアミンをアルカリ性ゲル電気泳動と組み合わせることで、DNAにおける一本鎖切断(SSB)の検出プロセスが改善されると報告されています 。この用途は、DNA損傷と修復機構を理解するために不可欠です。
海洋アルカロイドの合成
この化合物は、ミコチオールS-抱合アミダーゼに対して著しい阻害活性を示す海洋アルカロイドの合成において、オキシム化試薬として役立ちます 。この酵素は、細菌の解毒プロセスに関与しているため、抗生物質開発の標的となっています。
線維症および炎症性疾患の治療
O-(テトラヒドロ-2H-ピラン-2-イル)ヒドロキシルアミンは、線維症および炎症性疾患の治療に使用できると示唆されています 。この化合物がこの効果を発揮するメカニズムは、その抗炎症作用に関連している可能性があります。
生化学研究
最後に、オキシム形成を含む酵素-基質相互作用、特に酵素のメカニズムと機能に関する洞察を提供する可能性のある、生化学研究で、酵素-基質相互作用を調べるために使用されます。
上記で述べた各用途は、さまざまな分野における科学研究を進めるために、O-(テトラヒドロ-2H-ピラン-2-イル)ヒドロキシルアミンの独自の化学特性を活用しています。特定の用途についてさらに詳しい情報が必要な場合や、ご質問がある場合は、お気軽にお問い合わせください!
MilliporeSigma - O-(テトラヒドロ-2H-ピラン-2-イル)ヒドロキシルアミン ChemicalBook - O-(テトラヒドロ-2H-ピラン-2-イル)ヒドロキシルアミン Thomas Scientific - O-(テトラヒドロ-2H-ピラン-2-イル)ヒドロキシルアミン
作用機序
Target of Action
It is known to be used in the synthesis of potential histone deacetylase (hdac) inhibitors , suggesting that HDAC could be a possible target.
Mode of Action
It is known to be an o-substituted hydroxylamine , which suggests that it may interact with its targets through the hydroxylamine group.
Biochemical Pathways
It is used in the synthesis of potential hdac inhibitors , which are known to affect gene expression by modifying the acetylation state of histones.
Result of Action
It is known to be used in the synthesis of potential hdac inhibitors , which are known to affect gene expression by modifying the acetylation state of histones.
Safety and Hazards
OTX is classified as a skin irritant, eye irritant, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, wearing protective gloves/clothing/eye protection/face protection, and rinsing eyes cautiously with water for several minutes in case of contact .
生化学分析
Biochemical Properties
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine plays a significant role in biochemical reactions, particularly in the detection of single-strand breaks in DNA. The compound interacts with DNA during alkaline gel electrophoresis, enhancing the detection process. Additionally, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is involved in the synthesis of potential histone deacetylase inhibitors, which are crucial in regulating gene expression and protein function .
Cellular Effects
The effects of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in the synthesis of histone deacetylase inhibitors can lead to changes in gene expression patterns, thereby impacting cellular activities such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s interaction with DNA during alkaline gel electrophoresis is a prime example of its molecular mechanism, where it enhances the detection of DNA damage by binding to single-strand breaks .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine remains stable under specific conditions, but its degradation can lead to reduced efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detection of DNA damage or improved synthesis of histone deacetylase inhibitors. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. The compound’s role in the synthesis of histone deacetylase inhibitors suggests its involvement in metabolic processes that regulate gene expression and protein function .
Transport and Distribution
Within cells and tissues, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biochemical assays .
Subcellular Localization
The subcellular localization of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its efficacy in biochemical reactions .
特性
IUPAC Name |
O-(oxan-2-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-8-5-3-1-2-4-7-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXXVSKHVGDQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408719 | |
| Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6723-30-4 | |
| Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(Tetrahydropyran-2-yl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) help in achieving more accurate single-strand break (SSB) detection compared to traditional alkaline-based assays?
A1: Traditional alkaline-based assays for detecting SSBs often generate false positives due to the cleavage of alkali-labile sites, which are misinterpreted as true SSBs. OTX mitigates this issue by specifically stabilizing apurinic/apyrimidinic (AP) sites in DNA. [] This stabilization prevents the artificial cleavage of AP sites during the alkaline denaturation step of the assay, allowing for a more accurate measurement of true SSBs. The research by April M. demonstrated this improved accuracy by using OTX in conjunction with alkaline gel electrophoresis (AGE) to analyze DNA damage. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


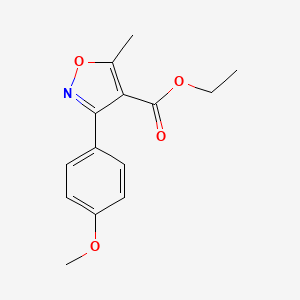


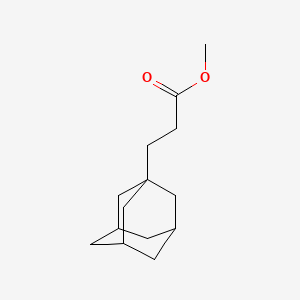
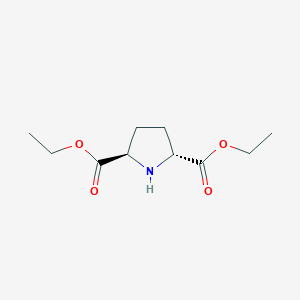
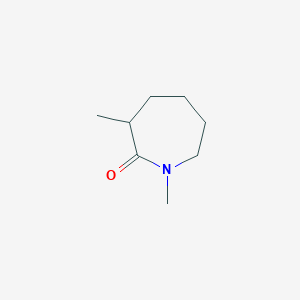

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)


